

Dimethyl suberimidate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl suberimidate*

Cat. No.: *B1204303*

[Get Quote](#)

An In-depth Technical Guide to **Dimethyl Suberimidate**: Chemical Properties, Structure, and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of cross-linking agents is paramount. **Dimethyl suberimidate** (DMS), a homobifunctional imidoester cross-linker, serves as a critical tool for elucidating protein structure and interactions. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **dimethyl suberimidate**.

Chemical Properties and Structure

Dimethyl suberimidate is a water-soluble and membrane-permeable cross-linker.^{[1][2]} It reacts with primary amines at alkaline pH (typically 8-10) to form stable amidine bonds, effectively creating covalent cross-links between molecules.^{[3][4]} A key advantage of using imidoesters like DMS is that the resulting amidine bond retains the net charge of the protein, which can help in preserving the native conformation and activity of the protein.^{[2][4]} The reaction is rapid and can be reversed at high pH values.^[4]

The dihydrochloride salt of **dimethyl suberimidate** is the common commercially available form.^[5] This form is a white to off-white crystalline powder.^{[6][7]} It is soluble in water and should be stored desiccated at 4°C, protected from moisture.^{[7][8][9][10]}

Table 1: Chemical Identifiers for **Dimethyl Suberimidate** Dihydrochloride

Identifier	Value
CAS Number	34490-86-3 [11] [12]
Molecular Formula	C10H20N2O2 · 2HCl
Molecular Weight	273.20 g/mol [5] [6]
IUPAC Name	dimethyl octanediiimidate;dihydrochloride [13]
Synonyms	DMS, Dimethyl ester octanediiimidic acid dihydrochloride
InChI Key	ILKCDNKCNSNFMP-UHFFFAOYSA-N [5] [13]
SMILES	COC(=N)CCCCCCC(=N)OC.CI.CI [5] [13]

Table 2: Physical and Chemical Properties of **Dimethyl Suberimidate** Dihydrochloride

Property	Value
Physical Form	Crystalline Powder [5] [13]
Melting Point	213-214 °C (decomposes) [5] [14]
Solubility	Soluble in water [7] [8] [13] [14]
Stability	Moisture and heat sensitive [8] [13]
Spacer Arm Length	11.0 Å [4] [15]

Experimental Protocols

Dimethyl suberimidate is extensively used as a cross-linking reagent to study the subunit structure of oligomeric proteins.[\[16\]](#)[\[17\]](#) The following protocols provide a general guideline for its use in protein cross-linking experiments.

General Protein Cross-linking Protocol

This protocol is adapted from procedures for cross-linking proteins in solution.[\[2\]](#)[\[15\]](#)[\[18\]](#)

Materials:

- Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0. Other buffers that do not contain primary amines, such as phosphate, borate, or HEPES, at a pH between 7 and 10 are also suitable. [2][15][18] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with DMS.[2][18]
- Protein Sample: Purified protein in the cross-linking buffer.
- **Dimethyl Suberimidate** (DMS): Freshly prepared solution in the cross-linking buffer.[19] DMS is not stable in aqueous solutions and should be used immediately.[2][15]
- Quenching Solution: 1 M Tris-HCl, pH 7.5, or glacial acetic acid.[2][18][19]

Procedure:

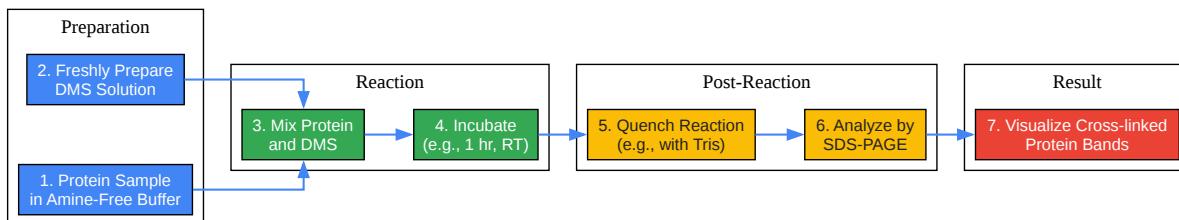
- Prepare the protein sample in the cross-linking buffer. The protein concentration can influence the extent of inter- versus intra-molecular cross-linking.
- Prepare a fresh stock solution of DMS in the cross-linking buffer (e.g., 6 mg/mL or 11 mg/mL).[18][19] Adjust the pH to ~8.5 if necessary.[18]
- Add the DMS solution to the protein sample to achieve the desired final concentration. A 10- to 30-fold molar excess of the cross-linker to the protein is a common starting point.[2][15]
- Incubate the reaction mixture for 30-60 minutes at room temperature or 1 hour at 4°C with gentle agitation.[2][18][20]
- Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris or by adding glacial acetic acid.[2][19] Incubate for an additional 15 minutes.[19]
- The cross-linked sample is now ready for analysis, typically by SDS-PAGE, to observe the formation of higher molecular weight species corresponding to cross-linked subunits.[18]

Cross-linking of Yeast Nucleosomes

This protocol is a more specific application for studying protein-protein interactions within a complex, as described for the analysis of yeast nucleosomes.[19]

Materials:

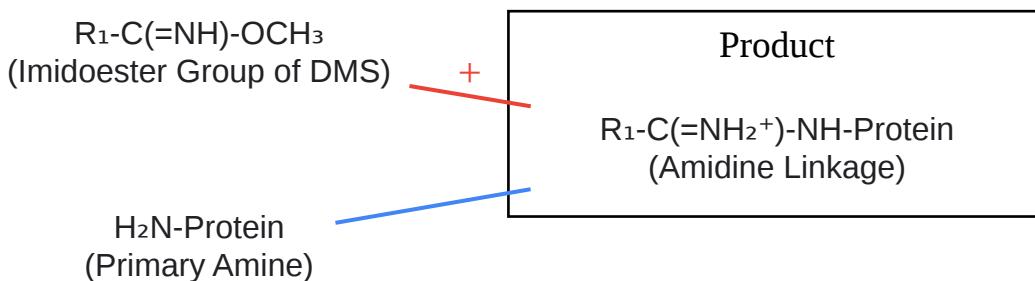
- Buffer E: Specific lysis buffer for yeast spheroplasts.
- DMS Stock Solution: 11 mg/mL freshly prepared in Buffer E.[19]
- Quenching Solution: 1 M Tris-HCl, pH 7.5.[19]
- TCA (Trichloroacetic acid): 100% solution.[19]


Procedure:

- Prepare yeast spheroplasts and lyse them to obtain a cell extract containing nucleosomes.
- Take a "0 minute" aliquot of the extract for later comparison.
- Add 1/10 volume of the 11 mg/mL DMS stock solution to the remaining extract to achieve a final concentration of 1 mg/mL.[19]
- Incubate at room temperature with rotation for 60 minutes.[19]
- Stop the cross-linking reaction by adding 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM. Continue to rotate for 15 minutes at room temperature.[19]
- Take a "60 minute" aliquot.
- Precipitate the proteins from the "0 minute" and "60 minute" aliquots by adding 1/10 volume of 100% TCA.
- The cross-linked nucleosomes can then be further processed, for example, by MNase digestion, followed by analysis via SDS-PAGE and Western blotting to detect cross-linked histone species.[19]

Visualizations

Logical Workflow for a Protein Cross-linking Experiment


The following diagram illustrates the typical workflow for a protein cross-linking experiment using **dimethyl suberimidate**, from sample preparation to data analysis.

[Click to download full resolution via product page](#)

Caption: Workflow of a typical protein cross-linking experiment using DMS.

Reaction Mechanism of Dimethyl Suberimidate with Primary Amines

This diagram illustrates the chemical reaction between the imidoester group of DMS and a primary amine on a protein, resulting in the formation of an amidine linkage.

[Click to download full resolution via product page](#)

Caption: Reaction of an imidoester with a primary amine to form an amidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermo Scientific™ DMS (dimethyl suberimidate) | Fisher Scientific [fishersci.ca]
- 2. store.sangon.com [store.sangon.com]
- 3. DMS, cas no. 34490-86-3, protein crosslinker homobifunctional imido ester from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. Thermo Scientific DMS (dimethyl suberimidate) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. Dimethyl suberimidate 98 34490-86-3 [sigmaaldrich.com]
- 6. Dimethyl suberimidate dihydrochloride | C10H22Cl2N2O2 | CID 118696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labsolu.ca [labsolu.ca]
- 9. DMS (dimethyl suberimidate) 1 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 10. Thermo Scientific DMS (dimethyl suberimidate) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]
- 11. geno-chem.com [geno-chem.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Dimethylsuberimidate dihydrochloride 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. DIMETHYL SUBERIMIDATE DIHYDROCHLORIDE | 34490-86-3 [chemicalbook.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pnas.org [pnas.org]
- 17. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fgsc.net [fgsc.net]
- 19. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]

- To cite this document: BenchChem. [Dimethyl suberimidate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204303#dimethyl-suberimidate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1204303#dimethyl-suberimidate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com